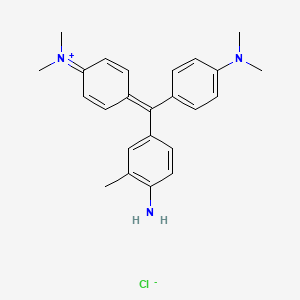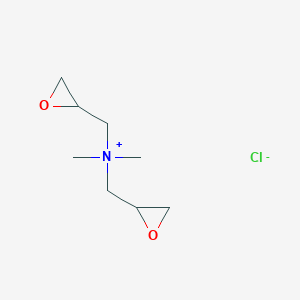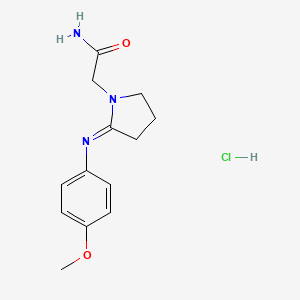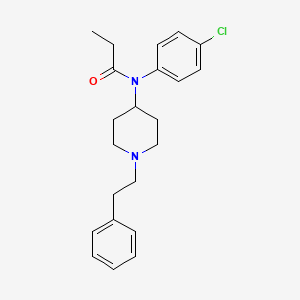
Benzoic acid, 4-(((diethoxyphosphinyl)methyl)amino)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(((diethoxyphosphinyl)methyl)amino)-, ethyl ester is a chemical compound with the molecular formula C14H21O5P. It is also known by its IUPAC name, ethyl 4-(diethoxyphosphorylmethyl)benzoate. This compound is characterized by the presence of a benzoic acid core substituted with a diethoxyphosphinylmethyl group and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of benzoic acid, 4-(((diethoxyphosphinyl)methyl)amino)-, ethyl ester involves several steps. One common synthetic route includes the reaction of 4-(bromomethyl)benzoic acid with diethyl phosphite in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Benzoic acid, 4-(((diethoxyphosphinyl)methyl)amino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphinyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzoic acid, 4-(((diethoxyphosphinyl)methyl)amino)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(((diethoxyphosphinyl)methyl)amino)-, ethyl ester involves its interaction with specific molecular targets. The diethoxyphosphinyl group can act as a ligand, binding to metal ions or enzyme active sites. This interaction can inhibit enzyme activity or alter the function of proteins, leading to various biological effects. The compound’s ability to form stable complexes with biological molecules is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-(((diethoxyphosphinyl)methyl)amino)-, ethyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-amino-, methyl ester: This compound has a similar benzoic acid core but lacks the diethoxyphosphinyl group, resulting in different chemical properties and reactivity.
Benzoic acid, 4-ethyl-, methyl ester: This compound has an ethyl group instead of the diethoxyphosphinyl group, leading to differences in its chemical behavior and applications.
The uniqueness of this compound lies in its diethoxyphosphinyl group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives.
Propriétés
Numéro CAS |
114416-19-2 |
|---|---|
Formule moléculaire |
C14H22NO5P |
Poids moléculaire |
315.30 g/mol |
Nom IUPAC |
ethyl 4-(diethoxyphosphorylmethylamino)benzoate |
InChI |
InChI=1S/C14H22NO5P/c1-4-18-14(16)12-7-9-13(10-8-12)15-11-21(17,19-5-2)20-6-3/h7-10,15H,4-6,11H2,1-3H3 |
Clé InChI |
DRGLGHROIXXODS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NCP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















